molecular formula C9H7FOS B8463868 2-Fluoro-7-methoxy-1-benzothiophene

2-Fluoro-7-methoxy-1-benzothiophene

Cat. No.: B8463868
M. Wt: 182.22 g/mol
InChI Key: VSPDYWSZYMJNPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-7-methoxy-1-benzothiophene is a useful research compound. Its molecular formula is C9H7FOS and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of benzothiophene derivatives, including 2-fluoro-7-methoxy-1-benzothiophene, as inhibitors of cyclin-dependent kinases (CDKs), specifically Clk1 and Clk4. These kinases play crucial roles in pre-mRNA splicing and are overexpressed in various cancers. The introduction of specific substituents, such as methoxy groups, has been shown to enhance selectivity and potency against these targets. For instance, compounds derived from benzothiophenes exhibited promising IC50 values against Clk1, indicating their potential as selective anticancer agents .

Antimicrobial Activity

Benzothiophene derivatives have demonstrated broad-spectrum antimicrobial activity. Research has indicated that compounds with structural similarities to this compound can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus. A study reported that certain synthesized derivatives displayed minimal inhibitory concentrations (MIC) as low as 4 µg/mL against these pathogens, suggesting significant therapeutic potential in treating bacterial infections .

Antimalarial Activity

The compound's structural characteristics have also been explored for antimalarial applications. Research on related benzothiophene analogs has revealed their efficacy against Plasmodium falciparum, the causative agent of malaria. The substitution patterns on the benzothiophene ring have been linked to enhanced activity, with some derivatives achieving low nanomolar EC50 values against resistant malaria strains . This positions this compound as a candidate for further development in malaria therapeutics.

Synthesis of Novel Compounds

The synthetic versatility of benzothiophenes allows for the creation of diverse chemical libraries. The synthesis of this compound can be achieved through various methodologies, including domino reactions and aryne chemistry. These synthetic approaches enable the generation of a wide array of functionalized derivatives that can be screened for biological activity across different therapeutic areas .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of benzothiophene derivatives. Studies have shown that modifications at specific positions on the benzothiophene scaffold can significantly impact biological activity. For example, variations in substituent size and electronic properties at the 7-position have been correlated with enhanced potency against targeted enzymes like Clk1 and Clk4 . This knowledge is essential for guiding future drug design efforts.

Data Table: Summary of Biological Activities

Compound NameBiological ActivityTargetIC50/MIC Values
This compoundAnticancer (Clk1/Clk4)Clk1Low nM
Benzothiophene Derivative AAntimicrobialStaphylococcus aureus4 µg/mL
Benzothiophene Derivative BAntimalarialPlasmodium falciparumLow nM

Properties

Molecular Formula

C9H7FOS

Molecular Weight

182.22 g/mol

IUPAC Name

2-fluoro-7-methoxy-1-benzothiophene

InChI

InChI=1S/C9H7FOS/c1-11-7-4-2-3-6-5-8(10)12-9(6)7/h2-5H,1H3

InChI Key

VSPDYWSZYMJNPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1SC(=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-benzothien-7-yl methyl ether (230 mg, 1.40 mmol) in dry THF (5 mL) was added dropwise to a freshly prepared solution of 2,2,6,6 tetramethyl-lithio-piperidine (1.68 mmol) in THF (10 mL) at −78° C. The resulting solution was stirred at this temperature for 30 mins before perchloryl fluoride gas was condensed into the reaction. After the strong exotherm had stopped the mixture was allowed to stir at −78° C. for a further 30 mins. After this time the reaction was quenched with NH4Cl (sat, 20 mL) and diluted with diethyl ether. The organic phase was dried (MgSO4) and the solvent removed in vacuo. The residue was purified by flash chromatography eluting silica gel with hexane to yield a colourless oil (128 mg, 50%); δH (300 MHz, CDCl3) 7.32–7.20 (2H, m, Ar), 6.80–6.62 (2H, m, Ar), 3.95 (3H, s, OCH3).
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
1.68 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
perchloryl fluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
50%

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